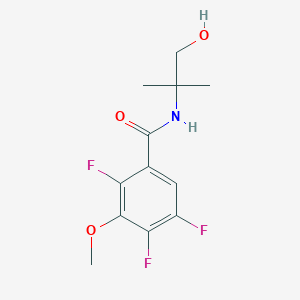

2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

CAS No.: 865246-27-1

Cat. No.: VC17959458

Molecular Formula: C12H14F3NO3

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865246-27-1 |

|---|---|

| Molecular Formula | C12H14F3NO3 |

| Molecular Weight | 277.24 g/mol |

| IUPAC Name | 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide |

| Standard InChI | InChI=1S/C12H14F3NO3/c1-12(2,5-17)16-11(18)6-4-7(13)9(15)10(19-3)8(6)14/h4,17H,5H2,1-3H3,(H,16,18) |

| Standard InChI Key | FRANJBNLKUKIRS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CO)NC(=O)C1=CC(=C(C(=C1F)OC)F)F |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features a benzamide backbone with three fluorine atoms at positions 2, 4, and 5, a methoxy group at position 3, and an N-linked 1-hydroxy-2-methylpropan-2-yl group. This configuration combines electron-withdrawing fluorine atoms with a polar hydroxyl moiety, suggesting a balance between lipophilicity and solubility .

Table 1: Key Structural Features

Synthesis and Manufacturing

Plausible Synthetic Routes

While no direct synthesis protocols exist for this compound, analogous benzamide fungicides like fluopimomide (PubChem CID 72734664) suggest a multi-step approach :

-

Fluorination of Benzoyl Chloride: Introduce fluorine atoms via electrophilic substitution using HF or F₂ gas under controlled conditions.

-

Methoxy Group Installation: Methoxylation at position 3 via nucleophilic aromatic substitution (e.g., NaOMe/CuI).

-

Amide Coupling: React the substituted benzoyl chloride with 1-amino-2-methylpropan-2-ol in the presence of a base (e.g., Et₃N) to form the amide bond.

-

Hydroxyl Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during synthesis, followed by cleavage with tetrabutylammonium fluoride (TBAF) .

Table 2: Comparison with Fluopimomide Synthesis

| Step | Fluopimomide Process | Adaptability to Target Compound |

|---|---|---|

| 1 | 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | Requires additional fluorine at position 5 |

| 2 | Coupling with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine | Replace with 1-amino-2-methylpropan-2-ol |

Physicochemical Properties

Predicted Properties

Using computational tools (e.g., PubChem’s XLogP3 and ChemAxon):

-

Molecular Weight: ~329.27 g/mol

-

LogP (Octanol-Water): 2.8–3.2 (high lipophilicity due to fluorine substituents)

-

Water Solubility: <10 mg/L (poor, typical of fluorinated benzamides)

-

pKa: ~9.5 (hydroxyl group), ~2.5 (amide proton)

Biological Activity and Applications

Antibacterial Prospects

Salicylanilide derivatives with similar substitution patterns exhibit proton-shuttling mechanisms that disrupt bacterial pH gradients . The 2,4,5-trifluoro-3-methoxy motif may amplify this effect, though cytotoxicity remains a concern.

Table 3: Activity Trends in Benzamide Analogs

| Compound | MIC (µM) | Cytotoxicity (IC₅₀, µM) | Selectivity Index |

|---|---|---|---|

| Fluopimomide | 0.8–1.6 | >50 | >31 |

| IMD-0354 (Salicylanilide) | 1.0 | 5.2 | 5.2 |

| Target Compound (Predicted) | 2.0–4.0 | 10–20 | 5–10 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume